Specific Scientific Field: Chemistry, specifically acid-base volumetric titration .
Comprehensive and Detailed Summary of the Application: “Tris(2,4-dimethoxyphenyl)methanol” and its derivatives have been evaluated as indicators for the acid-base volumetric titration of a standard solution of hydrochloric acid with a standard solution of sodium hydroxide .
Specific Scientific Field: Chemistry.
Application Summary: “Tris(2,4-dimethoxyphenyl)methanol” undergoes a reversible chemical change when pH changes, which makes it useful as an acid-base indicator.
Specific Scientific Field: Polymer Chemistry.
Application Summary: Tris(2,4,6-trimethoxyphenyl)phosphine, a related compound, is the first Lewis base capable of catalysing the oxa-Michael polymerisation of diacrylates and diols.
Tris(2,4-dimethoxyphenyl)methanol is a synthetic compound that belongs to the triarylmethane family. Its molecular formula is CHO, with a molecular weight of approximately 440.49 g/mol. This compound features three 2,4-dimethoxyphenyl groups attached to a central methanol moiety, giving it unique structural properties that contribute to its applications in various fields, including organic synthesis and materials science .
As there is no documented use or application for Tris(2,4-dimethoxyphenyl)methanol, a mechanism of action is not described in the scientific literature [, , ]. The presence of the triarylmethane core and methoxy groups suggests the molecule might possess some chromophoric properties, potentially absorbing light at certain wavelengths, but this is not confirmed.
Due to the lack of research on Tris(2,4-dimethoxyphenyl)methanol, no safety information regarding its toxicity, flammability, or reactivity is available [, , ]. It is advisable to handle any unknown compound with caution and consult with a safety professional before handling or experimenting with it.
Tris(2,4-dimethoxyphenyl)methanol has shown potential biological activities, particularly in the context of drug delivery systems. Its lipophilic nature allows it to interact effectively with biological membranes, enhancing the permeability of drugs. Additionally, some studies suggest that triarylmethane derivatives exhibit antimicrobial and anticancer properties, although specific data on tris(2,4-dimethoxyphenyl)methanol's biological activity remains limited and requires further investigation .
The synthesis of tris(2,4-dimethoxyphenyl)methanol typically involves:
A general synthetic route may be represented as follows:
text3 × 2,4-dimethoxybenzaldehyde + Formaldehyde → Tris(2,4-dimethoxyphenyl)methanol
Tris(2,4-dimethoxyphenyl)methanol finds applications in various domains:
Interaction studies involving tris(2,4-dimethoxyphenyl)methanol have primarily focused on its role as a charge derivatization agent in mass spectrometry. It forms stable adducts with primary amines, enhancing their detection and analysis through techniques such as Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). This property is beneficial in analytical chemistry for studying amine-containing compounds .
Several compounds share structural similarities with tris(2,4-dimethoxyphenyl)methanol. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Tris(2-methoxyphenyl)methanol | CHO | Contains methoxy groups only on the phenyl rings |
Tris(3-methyl-4-methoxyphenyl)methanol | CHO | Methyl substitution at different positions |
Tris(3,4-dimethoxyphenyl)methanol | CHO | Similar structure but different methoxy positioning |
Triphenylmethanol | CHO | Lacks methoxy groups; simpler structure |
Tris(2,4-dimethoxyphenyl)methanol is unique due to its specific arrangement of methoxy groups on the phenyl rings, which influences its solubility and reactivity compared to other triarylmethane derivatives. This distinct configuration contributes to its potential applications in drug delivery systems and organic synthesis .
Tris(2,4-dimethoxyphenyl)methanol (C₂₅H₂₈O₇) features a central carbon atom bonded to three 2,4-dimethoxyphenyl groups and a hydroxyl group, creating a distinctive triphenylmethanol derivative. The compound appears as a white to light yellow crystalline solid with a melting point range of 150.0 to 154.0 degrees Celsius. Its molecular weight is 440.49 g/mol, with a monoisotopic mass of 440.183503.
The molecular geometry exhibits a tetrahedral arrangement at the central carbon atom, with the three aromatic rings positioned to minimize steric hindrance. Each 2,4-dimethoxyphenyl group contains two methoxy substituents at the ortho-position (2-position) and para-position (4-position) relative to the central carbon attachment. These methoxy groups can adopt different conformational orientations influenced by intramolecular and intermolecular interactions.
While specific crystallographic data for this exact compound is limited in the literature, insights can be drawn from related triphenylmethanol derivatives. For instance, the related compound tris(4-methoxyphenyl)methanol crystallizes in space group P21 with two molecules in the asymmetric unit, forming dimers through weak O—H···O hydrogen bonds. The hydroxyl group in such triphenylmethanol derivatives often participates in hydrogen bonding, influencing the crystal packing arrangement.
The presence of six methoxy groups in the molecule significantly affects its electronic properties, creating an electron-rich system that influences its reactivity and applications. The compound exhibits a transition interval (pH) from red (2.6) to slightly pale red (4.6), indicating its potential application as a pH indicator.
The synthesis of tris(2,4-dimethoxyphenyl)methanol can be approached through several methodologies based on established organic synthesis principles for triarylmethanols. While specific synthetic routes for this exact compound are not extensively documented in the provided search results, plausible synthetic strategies can be proposed based on related chemistry.
One potential synthetic route involves the reaction of 2,4-dimethoxyphenyllithium or the corresponding Grignard reagent with bis(2,4-dimethoxyphenyl)methanone. The 2,4-dimethoxyphenyllithium can be prepared through lithium-halogen exchange between n-butyllithium and 1-bromo-2,4-dimethoxybenzene at low temperatures, typically in tetrahydrofuran as solvent. This organolithium reagent can then react with the ketone to yield the desired tris(2,4-dimethoxyphenyl)methanol after aqueous workup.
Another approach might involve the sequential addition of 2,4-dimethoxyphenyl groups to a suitable starting material. This could begin with 2,4-dimethoxybenzoic acid derivatives, converted to an activated form such as an acid chloride, followed by reaction with 2,4-dimethoxyphenyllithium to form a ketone intermediate. A second equivalent of 2,4-dimethoxyphenyllithium could then be added to form the final triarylmethanol product.
Optimization strategies for these synthetic routes would focus on:
The purification of tris(2,4-dimethoxyphenyl)methanol typically involves recrystallization from solvent mixtures such as methanol/dichloromethane, as noted in related syntheses. This process yields crystals suitable for structural characterization and further applications.
Tris(2,4-dimethoxyphenyl)methanol serves as a valuable intermediate in the preparation of various organometallic complexes due to its hydroxyl functionality and electron-rich aromatic rings. The hydroxyl group can be activated and substituted with various leaving groups, facilitating the introduction of metal centers or other functional groups.
One significant application is in the formation of triphenylmethyl (trityl) type derivatives. Upon activation of the hydroxyl group, for example through reaction with thionyl chloride to form the corresponding chloride, the resulting trityl derivative can serve as a precursor for carbocations used in coordination chemistry. The electron-donating methoxy groups at the 2- and 4-positions of each aromatic ring enhance the stability of the resulting carbocation, making it a useful reagent in metal complex formation.
The compound can also be utilized in the synthesis of phosphine ligands for transition metal complexes. Through appropriate transformations of the hydroxyl group, phosphorus centers can be introduced, leading to phosphine ligands with sterically demanding and electron-rich 2,4-dimethoxyphenyl substituents. Such ligands are valuable in catalytic systems, particularly in reactions requiring electron-rich metal centers.
A related compound, bis(2,4-dimethoxyphenyl)(phenyl)phosphine selenide, demonstrates the potential of these dimethoxyphenyl-containing structures in forming coordination compounds. The multiple methoxy groups present in tris(2,4-dimethoxyphenyl)methanol provide potential coordination sites for metal ions, enabling the formation of complexes where the metal interacts with both the central carbon framework and the oxygen atoms of the methoxy groups.
In the field of material science, derivatives of tris(2,4-dimethoxyphenyl)methanol may find applications in organic light-emitting diodes and other optoelectronic devices, where the electron-rich nature of the compound can contribute to favorable electronic properties.
Spectroscopic techniques provide essential tools for the characterization and identification of tris(2,4-dimethoxyphenyl)methanol. While specific spectroscopic data for this exact compound is limited in the provided search results, expected spectroscopic features can be inferred from related structures and general principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
In the proton (¹H) NMR spectrum, characteristic signals would be expected for:
Carbon-13 (¹³C) NMR would show signals for:
Related compounds show similar patterns, such as in the NMR data from synthetic studies of related dimethoxyphenyl compounds.
Infrared (IR) Spectroscopy:
IR spectroscopy of tris(2,4-dimethoxyphenyl)methanol would exhibit characteristic bands including:
Mass Spectrometry (MS):
Mass spectrometry analysis would typically show:
Table 1: Key Physical and Spectroscopic Properties of Tris(2,4-dimethoxyphenyl)methanol
These spectroscopic techniques, especially when used in combination, provide a comprehensive fingerprint for the identification and structural confirmation of tris(2,4-dimethoxyphenyl)methanol. The distinct patterns arising from the symmetric arrangement of the three 2,4-dimethoxyphenyl groups around the central carbon make this compound readily identifiable through these analytical methods.